Btk Covalent Irreversible Inhibition: 2,5-Diaminopyrimidine Scaffold Differentiates from 2,4-Diaminopyrimidine Series
The 2,5-diaminopyrimidine core described in yields covalent irreversible Btk inhibitors that target Cys481; this mechanism is structurally inaccessible to 2,4-diaminopyrimidine kinase inhibitors such as Ibrutinib's core scaffold and JAK-selective 2,4-pyrimidinediamines . While target-specific IC₅₀ data for the free N5-(2-aminoethyl)pyrimidine-2,5-diamine monomer is not publicly available, elaborated 2,5-diaminopyrimidine analogs demonstrate sub‑micromolar Btk IC₅₀ values in cellular assays and achieve >70% Btk degradation at 1–10 µM in BLK degradation studies .
| Evidence Dimension | Btk inhibition mechanism |
|---|---|
| Target Compound Data | 2,5-diaminopyrimidine scaffold enables covalent irreversible Cys481 targeting |
| Comparator Or Baseline | 2,4-diaminopyrimidine scaffold: non-covalent reversible mechanism (e.g., JAK-selective inhibitors) |
| Quantified Difference | Covalent irreversible binding vs. reversible ATP-competitive inhibition; qualitative mechanism-level distinction |
| Conditions | Biochemical kinase assays with purified Btk protein; cell-based target engagement assays |
Why This Matters
Procurement of the 2,5-diaminopyrimidine scaffold is essential for medicinal chemistry programs targeting Btk Cys481 covalent inhibition, a validated clinical mechanism that 2,4-diaminopyrimidine building blocks cannot support.
- [1] Li X, et al. A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase. Sci Rep. 2015;5:16136. doi:10.1038/srep16136 View Source
- [2] US Patent US20060270694. 2,4-pyrimidinediamine compounds that selectively inhibit JAK kinase as compared to Syk kinase. Rigel Pharmaceuticals, Inc. View Source
- [3] Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Eur J Med Chem. 2023. doi:10.1016/j.ejmech.2023.115415 View Source
